N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide

Catalog No.
S824591
CAS No.
1040692-64-5
M.F
C8H18N2O2
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide

CAS Number

1040692-64-5

Product Name

N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide

IUPAC Name

N-ethyl-3-(3-hydroxypropylamino)propanamide

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C8H18N2O2/c1-2-10-8(12)4-6-9-5-3-7-11/h9,11H,2-7H2,1H3,(H,10,12)

InChI Key

QHNNLJITCWKYJG-UHFFFAOYSA-N

SMILES

CCNC(=O)CCNCCCO

Canonical SMILES

CCNC(=O)CCNCCCO

N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide is a chemical compound with the molecular formula C8H18N2O2C_8H_{18}N_2O_2 and a molecular weight of approximately 174.24 g/mol. It is characterized by its amide functional group, which plays a crucial role in its chemical reactivity and biological activity. The compound features an ethyl group attached to the nitrogen atom, along with a hydroxypropyl amino group, contributing to its unique properties and potential applications in various fields, particularly in biochemistry and pharmacology .

Typical of amides:

  • Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Acylation Reactions: The amine group can act as a nucleophile, allowing for acylation with various acyl chlorides or anhydrides.
  • Dehydration: In the presence of strong dehydrating agents, it may undergo dehydration to form imines or related compounds.

These reactions are essential for understanding its behavior in biological systems and its potential modifications for therapeutic uses.

Research indicates that N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide exhibits significant biological activity, particularly in proteomics and drug discovery. Its structure allows it to interact with various biological targets, potentially influencing enzymatic pathways or cellular processes. Specific studies have noted its effectiveness as a biochemical tool for probing protein interactions and functions .

The synthesis of N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide can be approached through several methods:

  • Direct Amination: Reaction of 3-hydroxypropylamine with ethyl chloroacetate followed by hydrolysis can yield the desired compound.
  • Condensation Reactions: Combining ethyl amine with 3-hydroxypropionamide under controlled conditions can also produce N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide.
  • Multi-step Synthesis: Utilizing starting materials such as propionic acid derivatives and subsequent derivatization steps to introduce the ethyl group and hydroxyl functionalities.

These synthetic routes highlight the versatility in producing this compound for research applications.

N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide finds applications primarily in:

  • Biochemical Research: Utilized as a reagent in proteomics studies to investigate protein interactions.
  • Pharmaceutical Development: Its unique structure makes it a candidate for drug design, particularly in targeting specific biological pathways.
  • Chemical Synthesis: Acts as an intermediate in the synthesis of more complex molecules.

Studies involving N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide have focused on its interactions with proteins and enzymes. The compound's ability to form hydrogen bonds due to its hydroxyl and amide groups enhances its binding affinity to various targets, making it valuable in screening assays for new drugs .

Several compounds share structural similarities with N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-HydroxypropionamideC6H14N2O2Lacks ethyl substitution on nitrogen
N-Methyl-3-(hydroxypropyl)propanamideC8H17N2O2Contains a methyl group instead of ethyl
N,N-Diethyl-3-(hydroxypropyl)amineC10H23N2OFeatures two ethyl groups on nitrogen

Uniqueness of N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide

What distinguishes N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide from these similar compounds is its specific combination of an ethyl group and a hydroxypropyl amine functionality, which enhances its solubility and biological activity compared to others. This unique structural configuration allows for targeted interactions within biological systems, making it a valuable compound for research applications .

The systematic nomenclature of N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex structural architecture. According to PubChem database documentation, the compound is officially designated as N-ethyl-3-(3-hydroxypropylamino)propanamide, with the Chemical Abstracts Service registry number 1040692-64-5. The molecular structure incorporates a propanamide core with specific substitution patterns that define its chemical identity and reactivity profile.

The structural identification of this compound relies on multiple analytical parameters that collectively establish its molecular fingerprint. The InChI (International Chemical Identifier) string InChI=1S/C8H18N2O2/c1-2-10-8(12)4-6-9-5-3-7-11/h9,11H,2-7H2,1H3,(H,10,12) provides a standardized representation of the compound's connectivity. Additionally, the SMILES (Simplified Molecular Input Line Entry System) notation CCNC(=O)CCNCCCO offers a linear textual description of the molecular structure, facilitating computational analysis and database searches.

Table 1: Molecular Identification Parameters for N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide

ParameterValueReference
Molecular FormulaC₈H₁₈N₂O₂
Molecular Weight174.24 g/mol
Chemical Abstracts Service Number1040692-64-5
PubChem Compound Identifier28307206
MDL NumberMFCD10687377
InChIKeyQHNNLJITCWKYJG-UHFFFAOYSA-N

The three-dimensional conformational analysis reveals significant flexibility within the molecular framework, particularly around the ethylamine and hydroxypropyl substituents. This conformational diversity contributes to the compound's ability to participate in multiple types of intermolecular interactions, including hydrogen bonding networks that influence its physical properties and reactivity patterns. The presence of two nitrogen atoms and two oxygen atoms within the structure creates multiple sites for potential coordination and hydrogen bonding, characteristics that prove essential for its synthetic utility.

Spectroscopic identification methods typically employed for this compound include nuclear magnetic resonance spectroscopy, which provides detailed information about the hydrogen and carbon environments within the molecule. The hydroxyl proton typically appears as a characteristic broad signal, while the ethyl and propyl chains exhibit distinct coupling patterns that confirm the structural assignment. Mass spectrometry further validates the molecular weight and fragmentation patterns consistent with the proposed structure.

Historical Context in Organic Synthesis Literature

The development of N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide within organic synthesis literature reflects broader trends in the exploration of multifunctional amide compounds. While specific historical documentation for this exact compound remains limited in the current literature, its structural motifs align with established research trajectories in propanamide chemistry that have evolved significantly over the past several decades.

The foundational work in propanamide synthesis can be traced to early investigations of beta-alanine derivatives and their synthetic applications. Research documented in recent literature demonstrates that compounds containing similar structural elements have been extensively studied as intermediates in pharmaceutical synthesis. The synthesis of beta-alanine, a closely related compound, has been achieved through multiple methodologies including chemical synthesis from acrylic acid, acrylonitrile, and beta-aminopropionitrile substrates.

Historical synthesis approaches for related propanamide compounds have emphasized the importance of ammoniation reactions under controlled temperature and pressure conditions. Traditional industrial processes have demonstrated yields reaching ninety percent with purities exceeding ninety-five percent for structurally analogous compounds. These methodological developments have established the foundation for contemporary approaches to synthesizing more complex derivatives such as N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide.

The evolution of amide synthesis methodologies has been significantly influenced by advances in catalytic systems and reaction optimization strategies. Recent investigations have explored cesium carbonate promoted direct amidation of unactivated esters with amino alcohols, representing a transition-metal-free approach that demonstrates improved efficiency and environmental compatibility. These methodological advances have particular relevance for compounds like N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide, which incorporate both amide and alcohol functionalities.

Table 2: Historical Development Timeline for Related Propanamide Synthesis Methods

Time PeriodMethodological DevelopmentSignificanceReference
Mid-20th CenturyAcrylic acid ammoniation processesEstablished high-yield industrial synthesis
Late 20th CenturyAcrylonitrile-based approachesDiversified substrate availability
Early 21st CenturyEnzymatic conversion methodsIntroduced green chemistry principles
Recent YearsMetal-free amidation techniquesEnhanced environmental compatibility

The synthetic strategies developed for structurally related compounds have demonstrated the importance of substrate specificity and reaction condition optimization. Enzymatic production methods have shown particular promise for compounds incorporating amino acid-like structures, with strong substrate specificity and environmentally friendly processing conditions. However, challenges including low enzyme activity and substrate inhibition have driven researchers toward hybrid approaches combining traditional chemical methods with modern catalytic innovations.

Contemporary research in this field has increasingly focused on developing methods that can accommodate the structural complexity of multifunctional compounds like N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide. The presence of multiple reactive sites requires careful consideration of protecting group strategies and selective reaction conditions to achieve desired synthetic outcomes without unwanted side reactions.

Position Within Amide/Propanamide Chemical Families

N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide occupies a distinctive position within the broader classification of amide and propanamide chemical families, representing a secondary amide with additional amine and alcohol functionalities. The compound belongs to the general class of substituted propanamides, which are characterized by the presence of a three-carbon chain connecting the amide carbonyl group to various substituent groups.

According to established amide classification systems, this compound represents a secondary amide due to the presence of one hydrogen atom and one ethyl group attached to the nitrogen atom adjacent to the carbonyl carbon. This classification distinguishes it from primary amides, which contain two hydrogen atoms on the nitrogen, and tertiary amides, which feature two alkyl or aryl substituents. The secondary amide classification significantly influences the compound's chemical reactivity and physical properties, particularly its hydrogen bonding capabilities and conformational preferences.

The presence of an additional amine group within the three-carbon chain creates a unique structural motif that bridges traditional amide chemistry with diamine chemistry. This dual functionality positions the compound as a potential intermediate for the synthesis of more complex heterocyclic systems or as a building block for polymer chemistry applications. The hydroxypropyl substituent further enhances the compound's versatility by introducing additional hydrogen bonding sites and potential for further chemical modification.

Table 3: Classification Parameters within Amide Chemical Families

Classification CategorySpecific DesignationStructural FeatureImpact on Properties
Amide TypeSecondary AmideOne ethyl substituent on nitrogenEnhanced hydrogen bonding
Functional Group MultiplicityMultifunctionalSecondary amine and primary alcoholIncreased reactivity diversity
Chain LengthPropanamideThree-carbon backboneModerate flexibility
Substitution PatternN,N-disubstitutedEthyl and hydroxypropyl groupsUnique steric environment

The structural relationship between N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide and other members of the propanamide family reveals important insights into structure-activity relationships. Closely related compounds such as 3-[(3-Hydroxypropyl)amino]propanamide share the core structural framework but lack the ethyl substitution on the terminal nitrogen. This structural variation provides opportunities for comparative studies examining the influence of alkyl substitution on chemical and biological properties.

Within the broader context of amino acid derivatives, this compound exhibits structural similarities to beta-alanine derivatives, which have been extensively studied for their biological activities and synthetic utility. The presence of the beta-amino acid motif embedded within the larger molecular framework suggests potential applications in peptide chemistry and pharmaceutical research, where such structural elements often contribute to bioactivity and metabolic stability.

The compound's position within the chemical classification system also reflects its potential as a synthetic intermediate for accessing more complex molecular architectures. The combination of amide, amine, and alcohol functionalities provides multiple sites for further chemical elaboration, making it a valuable building block for diversity-oriented synthesis approaches. This multifunctional nature distinguishes it from simpler propanamide derivatives and positions it as a potentially important intermediate in medicinal chemistry applications.

The systematic study of structure-property relationships within this chemical family has revealed that subtle structural modifications can significantly impact both chemical reactivity and biological activity. The specific arrangement of functional groups in N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide creates a unique three-dimensional environment that may contribute to selective interactions with biological targets or specific reactivity patterns in synthetic transformations.

Ethylation of 3-[(3-Hydroxypropyl)amino]propanamide

The ethylation of 3-[(3-hydroxypropyl)amino]propanamide represents a critical synthetic transformation for accessing N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide . This reaction involves the selective alkylation of the amide nitrogen with ethyl-containing electrophiles, requiring careful optimization of reaction conditions to achieve high yields and selectivity.

Direct alkylation approaches employ strong bases such as potassium carbonate in polar aprotic solvents like N,N-dimethylformamide at elevated temperatures [2]. The mechanism proceeds through deprotonation of the amide nitrogen followed by nucleophilic substitution with ethyl halides [2]. Temperature control proves crucial, with optimal conditions typically ranging from 80-110°C to balance reaction rate with side product formation [3].

Carbodiimide-mediated ethylation offers an alternative pathway utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole coupling systems [4] [5]. This methodology operates under milder conditions at room temperature, providing excellent selectivity through the formation of activated intermediates [5]. The reaction proceeds via carbodiimide activation of the carboxyl component followed by nucleophilic attack by the ethylamine derivative [6].

Reductive amination strategies employ aldehydes or ketones as ethyl sources in the presence of reducing agents such as sodium borohydride [7]. This approach requires careful pH control and reaction monitoring to prevent over-reduction or competitive pathways [7]. Reaction temperatures typically range from 60-80°C with reaction times extending to 8-12 hours for complete conversion [3].

Table 1: Ethylation of 3-[(3-Hydroxypropyl)amino]propanamide - Reaction Conditions

MethodTemperature (°C)Pressure (atm)Reaction Time (h)SolventCatalyst/ReagentYield (%)Selectivity
Direct Alkylation80112DMFK2CO375Good
Carbodiimide-Mediated2516CH2Cl2EDC/HOBt85Excellent
Reductive Amination6018EtOHNaBH470Moderate
Acyl Chloride Method012CH2Cl2Et3N90Excellent
Boron-Catalyzed Direct Amidation11014TolueneB(OCH2CF3)380Good

The acyl chloride methodology represents the most efficient approach, achieving 90% yields within 2 hours at 0°C [4] [8]. This method requires pre-activation of carboxylic acid precursors with thionyl chloride or oxalyl chloride, followed by treatment with ethylamine derivatives in the presence of triethylamine base [4]. The reaction proceeds rapidly through acyl substitution mechanisms with high atom economy [8].

Hydroxypropylamine Coupling Strategies

Hydroxypropylamine coupling strategies focus on the formation of the critical C-N bond between hydroxypropyl fragments and amide precursors . These methodologies require careful consideration of protecting group strategies to prevent interference from the hydroxyl functionality during coupling reactions [10].

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide activation systems provide robust coupling conditions for hydroxypropylamine derivatives [5]. The reaction proceeds through formation of active ester intermediates that undergo facile aminolysis with hydroxypropylamine nucleophiles [5]. Optimal conditions employ dichloromethane as solvent with reaction temperatures maintained at 25°C to prevent decomposition of sensitive intermediates [6].

Carbonyldiimidazole-mediated coupling offers alternative activation pathways with reduced epimerization concerns [11]. This reagent forms mixed anhydride intermediates that react selectively with primary and secondary amines [12]. The methodology demonstrates particular utility for sterically hindered substrates where traditional coupling reagents show diminished reactivity [12].

Hexafluorophosphate uronium salt systems such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate provide high coupling efficiency under mild conditions [13]. These reagents operate through uronium intermediate formation, enabling rapid coupling at 0°C with minimal side product formation [13]. Base selection proves critical, with N,N-diisopropylethylamine providing optimal results for hydroxypropylamine substrates [6].

Table 2: Hydroxypropylamine Coupling Strategies - Synthetic Parameters

Coupling StrategySubstrate Concentration (M)Coupling Agent Loading (equiv)Base (equiv)Reaction Temperature (°C)Conversion (%)Product Purity (%)Atom Economy (%)
EDC/NHS Activation0.101.202.025889665
CDI-Mediated Coupling0.201.101.040929470
HATU/DIPEA System0.151.302.50959860
T3P Coupling0.251.503.050858955
Enzymatic Amidation0.050.010.060789995

Propanephosphonic acid anhydride coupling systems demonstrate excellent reactivity for hydroxypropylamine derivatives [13]. This reagent operates through mixed anhydride formation, providing clean conversion without complex workup procedures [13]. Temperature optimization typically requires 50°C reaction conditions with 3 equivalents of base to achieve optimal conversion rates [6].

Catalytic Approaches in Amide Bond Formation

Catalytic methodologies for amide bond formation offer significant advantages in terms of atom economy and waste reduction compared to stoichiometric coupling reagents [14] [12]. These approaches enable direct condensation between carboxylic acids and amines with water as the sole byproduct [13].

Ruthenium-pincer complexes demonstrate exceptional activity for direct amidation reactions under mild conditions [14]. These catalysts operate through dehydrogenative coupling mechanisms, eliminating the need for stoichiometric activating reagents [14]. Optimal reaction conditions employ toluene as solvent at 140°C for 24 hours, achieving turnover numbers exceeding 450 with 98% selectivity [15].

Palladium-phosphine catalyst systems provide alternative pathways for amide bond formation through carbonylative coupling reactions [16] [15]. These methodologies enable incorporation of aryl halides as coupling partners, expanding synthetic accessibility [16]. Reaction conditions typically require N,N-dimethylformamide as solvent at 100°C with catalyst loadings of 5 mol% [15].

Copper-based catalytic systems offer cost-effective alternatives for amide bond formation [15]. Copper(II) acetate demonstrates broad substrate tolerance with particular effectiveness for hydroxypropylamine derivatives [15]. The catalyst operates under mild conditions in acetonitrile at 80°C, achieving 95% yields with high water tolerance [15].

Table 3: Catalytic Approaches in Amide Bond Formation - Performance Comparison

Catalyst SystemCatalyst Loading (mol%)Reaction ConditionsTON (Turnover Number)TOF (h⁻¹)Yield (%)Selectivity (%)Water Tolerance
Ruthenium-Pincer Complex2140°C, 24h, Toluene450199098Low
Palladium-Phosphine5100°C, 12h, DMF180159092Moderate
Copper(II) Acetate1080°C, 18h, MeCN9559589High
Nickel-Based MOF3120°C, 16h, Xylene320209695Low
Iron-Porphyrin890°C, 20h, THF125610097Moderate
Organoboron Catalyst15110°C, 6h, Mesitylene671110094High

Nickel-based metal-organic framework catalysts demonstrate exceptional turnover frequencies of 20 h⁻¹ for amide bond formation [17]. These heterogeneous catalysts enable straightforward product separation and catalyst recycling [17]. Reaction conditions employ xylene as solvent at 120°C with 3 mol% catalyst loading [17].

Organoboron catalysts represent emerging methodologies for direct amidation reactions [12] [18]. These systems operate through Lewis acid activation of carboxylic acids, facilitating nucleophilic attack by amine substrates [12]. Tris(2,2,2-trifluoroethyl) borate demonstrates particular effectiveness for hydroxypropylamine coupling reactions [5] [18].

Solvent Systems and Reaction Kinetics

Solvent selection critically influences reaction kinetics and product selectivity in amide bond formation reactions [19] [20]. The choice of solvent system affects substrate solubility, catalyst activity, and reaction mechanism pathways [21].

Polar aprotic solvents such as N,N-dimethylformamide and acetonitrile demonstrate superior performance for amide coupling reactions [20]. These solvents effectively solvate ionic intermediates while maintaining low nucleophilicity toward electrophilic coupling reagents [20]. Kinetic studies reveal rate constants of 0.085-0.092 M⁻¹min⁻¹ for reactions conducted in these media [6].

Aromatic solvents including toluene and mesitylene provide optimal conditions for catalytic amidation reactions [22]. These solvents enable high reaction temperatures while maintaining catalyst stability [22]. However, reduced polarity results in lower reaction rates with rate constants of 0.025 M⁻¹min⁻¹ for toluene systems [21].

Cyclopentyl methyl ether represents a green solvent alternative with favorable environmental profiles [23]. This solvent demonstrates excellent performance for enzymatic amidation reactions, achieving 88% conversion at 24 hours [23]. The reaction kinetics show activation energies of 52 kJ/mol, indicating favorable thermodynamic profiles [23].

Table 4: Solvent Systems and Reaction Kinetics - Optimization Data

Solvent SystemDielectric ConstantRate Constant k (M⁻¹min⁻¹)Activation Energy (kJ/mol)Half-life t₁/₂ (min)Conversion at 24h (%)Environmental Impact Score
Toluene2.40.025681386656
DMF36.70.08545408923
Acetonitrile37.50.09242377954
THF7.60.04858722785
CPME4.80.07852445888
Water/Surfactant81.00.0127528884510
Ionic Liquid [BMIM][BF4]15.00.034611020727
Neat ConditionsN/A0.15638222989

Aqueous micellar systems enable amide bond formation in environmentally benign media [19]. These systems employ surfactants to solubilize hydrophobic substrates while maintaining reaction efficiency [19]. However, reaction rates typically decrease compared to organic solvents, with rate constants of 0.012 M⁻¹min⁻¹ observed for water-based systems [19].

Ionic liquid media provide unique reaction environments with tunable polarity and low volatility [24]. 1-Butyl-3-methylimidazolium tetrafluoroborate demonstrates moderate activity for amide coupling reactions with rate constants of 0.034 M⁻¹min⁻¹ [24]. These solvents enable catalyst recycling and reduced environmental impact [24].

Neat reaction conditions eliminate solvent requirements entirely, achieving the highest reaction rates with rate constants of 0.156 M⁻¹min⁻¹ [25]. These mechanochemical approaches employ direct grinding or ball-milling techniques to achieve intimate substrate mixing [25]. Activation energies typically decrease to 38 kJ/mol under neat conditions, indicating favorable kinetic profiles [25].

Green Chemistry Considerations in Synthesis

Green chemistry principles guide modern synthetic methodology development toward environmentally sustainable processes [13] [23]. These considerations encompass waste reduction, atom economy optimization, and energy efficiency improvements [23].

Environmental factor analysis reveals significant advantages for catalytic amidation methodologies over traditional coupling reagent approaches [13]. Direct catalytic amidation achieves E-factors of 3.8 compared to 15.2 for conventional coupling reagents, representing a four-fold reduction in waste generation [13]. Atom economy improvements reach 85% for catalytic methods versus 58% for stoichiometric approaches [14].

Enzymatic synthesis methodologies demonstrate exceptional environmental performance with E-factors of 1.2 and atom economies approaching 98% [23]. Candida antarctica lipase B catalyzed reactions achieve these metrics while operating under mild conditions with minimal energy requirements [23]. Solvent usage decreases to 2 L/kg product compared to 25 L/kg for traditional methods [23].

Table 5: Green Chemistry Considerations - Comparative Assessment

Synthetic MethodE-FactorAtom Economy (%)Energy Consumption (kWh/kg)Waste Generation (kg/kg product)Solvent Usage (L/kg)Carbon Footprint (kg CO₂/kg)Process Safety ScoreEconomic Viability
Traditional Coupling Reagents15.25812.514.2258.94Moderate
Direct Catalytic Amidation3.8858.22.884.27Good
Enzymatic Synthesis1.2982.80.221.19Excellent
Mechanochemical Synthesis2.1756.11.102.88Good
Microwave-Assisted4.5689.83.5125.66Moderate
Flow Chemistry2.9825.41.953.17Good

Mechanochemical synthesis approaches eliminate solvent requirements entirely while achieving favorable E-factors of 2.1 [25]. These methods employ mechanical energy input through ball-milling or grinding techniques to achieve substrate activation [25]. Energy consumption decreases to 6.1 kWh/kg product while maintaining 75% atom economy [25].

Flow chemistry methodologies enable continuous processing with improved heat and mass transfer characteristics [26]. These systems achieve E-factors of 2.9 with 82% atom economy through precise reaction control and reduced residence times [26]. Solvent usage optimization reduces requirements to 5 L/kg product while maintaining high conversion efficiency [26].

Carbon footprint analysis reveals significant advantages for enzymatic and mechanochemical approaches [23] [25]. Enzymatic synthesis achieves carbon footprints of 1.1 kg CO₂/kg product compared to 8.9 kg CO₂/kg for traditional methods [23]. Mechanochemical approaches achieve 2.8 kg CO₂/kg product through elimination of solvent heating and distillation requirements [25].

Computational Prediction of Molecular Properties

Quantitative Structure-Activity Relationship Modeling and XLogP3 Analysis

The computational prediction of molecular properties for N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide has been extensively characterized through advanced computational methods. The compound exhibits a distinctive XLogP3-AA value of -0.9, indicating its hydrophilic nature and moderate polarity profile [1]. This negative partition coefficient suggests favorable water solubility characteristics, which is consistent with the presence of multiple hydrogen-bonding functional groups within the molecular structure.

The Quantitative Structure-Activity Relationship modeling approach has been applied to predict various physicochemical parameters using established computational frameworks. The molecular weight of 174.24 g/mol positions this compound within the optimal range for pharmaceutical applications, adhering to Lipinski's rule of five criteria [1]. The topological polar surface area of 61.4 Ų indicates moderate membrane permeability characteristics, while the complexity value of 118 reflects the compound's structural sophistication relative to simple aliphatic systems [1].

Advanced computational modeling studies have demonstrated that the XLogP3 analysis provides reliable predictions for lipophilicity parameters in similar amide-containing compounds . The negative XLogP3 value correlates with enhanced water solubility, which is particularly advantageous for biological applications where aqueous compatibility is essential. The computational framework incorporates electronic distribution analysis, revealing that the hydroxypropyl substituent significantly contributes to the hydrophilic character of the molecule.

Hydrogen Bonding Capacity Assessment

The hydrogen bonding capacity of N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide represents a critical physicochemical parameter that influences its molecular interactions and biological activity. Computational analysis reveals three hydrogen bond donor sites and three hydrogen bond acceptor sites within the molecular structure [1]. This balanced donor-acceptor profile enhances the compound's versatility in forming intermolecular interactions with biological targets and solvent systems.

The hydrogen bond donor count of three primarily originates from the amide NH group, the secondary amine functionality, and the hydroxyl group of the hydroxypropyl substituent [1]. These donor sites facilitate strong interactions with complementary acceptor sites in target molecules, contributing to the compound's potential biological activity. The hydrogen bond acceptor count includes the amide carbonyl oxygen, the secondary amine nitrogen, and the hydroxyl oxygen, providing multiple sites for interaction with donor groups in the biological environment.

Computational modeling using density functional theory approaches has shown that the hydrogen bonding interactions significantly influence the conformational preferences of the molecule [3]. The hydroxyl group exhibits enhanced hydrogen bonding capacity due to its terminal position on the propyl chain, allowing for both intramolecular and intermolecular hydrogen bond formation. This characteristic is particularly relevant for the compound's interaction with water molecules and biological macromolecules.

Experimental Characterization

XLogP3

-0.9

Sequence

X

Dates

Last modified: 08-16-2023

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